![molecular formula C10H12N4 B2874048 N-(环丙基甲基)咪唑并[1,2-b]哒嗪-6-胺 CAS No. 1872645-32-3](/img/structure/B2874048.png)
N-(环丙基甲基)咪唑并[1,2-b]哒嗪-6-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(cyclopropylmethyl)imidazo[1,2-b]pyridazin-6-amine” is a chemical compound that has been studied for its potential applications in various fields . It is a derivative of imidazo[1,2-b]pyridazine .
Synthesis Analysis
The synthesis of imidazo[1,2-b]pyridazine derivatives, including “N-(cyclopropylmethyl)imidazo[1,2-b]pyridazin-6-amine”, involves the use of a series of imidazopyridazines based on the CHR-6494 and Structure Activity Relationship . The lead structure was rapidly optimized using a combination of crystal structures and effective docking models .Molecular Structure Analysis
The molecular structure of “N-(cyclopropylmethyl)imidazo[1,2-b]pyridazin-6-amine” is based on the imidazo[1,2-b]pyridazine core . The compound has a cyclopropylmethyl group attached to the nitrogen atom of the imidazo ring .科学研究应用
Anti-Cancer Activity
Compounds with the imidazo[1,2-a]pyridine scaffold, like N-(cyclopropylmethyl)imidazo[1,2-b]pyridazin-6-amine , have been studied for their anti-proliferative activity against various human cancer cell lines. These compounds have shown promising results, with some exhibiting IC50 values comparable to or better than standard drugs like cisplatin, especially against the HeLa cell line .
Inhibition of IL-17A for Autoimmune Diseases
Imidazo[1,2-b]pyridazine derivatives are explored as inhibitors of IL-17A, a pro-inflammatory cytokine involved in autoimmune diseases like psoriasis, rheumatoid arthritis, and multiple sclerosis. By inhibiting IL-17A, these compounds could potentially offer a new treatment modality for these chronic conditions .
PI3K Inhibitors for Cancer Treatment
The imidazo[1,2-a]pyridine derivatives are also being investigated for their role as PI3K inhibitors, which is significant for cancer treatment. The inhibition of PI3K is a promising strategy as it plays a crucial role in the signaling pathways that lead to cancer cell growth and survival .
未来方向
The future directions for the research and development of “N-(cyclopropylmethyl)imidazo[1,2-b]pyridazin-6-amine” and its derivatives could involve further optimization of the lead structures, exploration of their inhibitory activity on other protein kinases, and investigation of their potential applications in various fields .
作用机制
Target of Action
The primary target of N-(cyclopropylmethyl)imidazo[1,2-b]pyridazin-6-amine is the Transforming Growth Factor-β Activated Kinase 1 (TAK1) . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis .
Mode of Action
N-(cyclopropylmethyl)imidazo[1,2-b]pyridazin-6-amine interacts with TAK1, inhibiting its enzymatic activity at nanomolar concentrations . This interaction results in the suppression of TAK1’s role in promoting cell growth and differentiation .
Biochemical Pathways
The inhibition of TAK1 affects various biochemical pathways. TAK1 is involved in the activation of various extracellular signals, including cytokines, growth factors, and Toll-like receptor ligands . The inhibition of TAK1 disrupts these pathways, leading to downstream effects such as the suppression of cell growth and differentiation .
Result of Action
The inhibition of TAK1 by N-(cyclopropylmethyl)imidazo[1,2-b]pyridazin-6-amine leads to significant molecular and cellular effects. Specifically, it has been found to inhibit the growth of multiple myeloma cell lines with GI50 values as low as 30 nM . This suggests that the compound has potential therapeutic applications in the treatment of multiple myeloma .
属性
IUPAC Name |
N-(cyclopropylmethyl)imidazo[1,2-b]pyridazin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-2-8(1)7-12-9-3-4-10-11-5-6-14(10)13-9/h3-6,8H,1-2,7H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHAOCPDKFELRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=NN3C=CN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)imidazo[1,2-b]pyridazin-6-amine |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。